molecular formula C17H21N3O B1450836 7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one CAS No. 1112259-47-8

7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one

Cat. No. B1450836
M. Wt: 283.37 g/mol
InChI Key: QOFQVVRZZDJYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one, more commonly referred to as 7-benzyl-2-propyl-pyrido[3,4-d]pyrimidin-4-one, is a heterocyclic compound that has been studied extensively in the laboratory due to its potential applications in a variety of scientific fields. This compound is a derivative of pyrido[3,4-d]pyrimidin-4-one, which is a type of five-membered nitrogen-containing heterocyclic ring. It is composed of a benzyl group attached to a propyl group on the nitrogen atom of the heterocyclic ring.

Scientific Research Applications

7-benzyl-2-propyl-pyrido[3,4-d]pyrimidin-4-one has been studied extensively in the laboratory due to its potential applications in a variety of scientific fields. It has been used as a starting material for the synthesis of a wide range of biologically active compounds, such as antibiotics, anti-cancer drugs, and anti-inflammatory agents. It has also been used as a catalyst for the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. Additionally, this compound has been used in the synthesis of a variety of materials, such as polymers, nanomaterials, and nanocomposites.

Mechanism Of Action

7-benzyl-2-propyl-pyrido[3,4-d]pyrimidin-4-one has been studied extensively in the laboratory due to its potential biological activities. It has been shown to act as an inhibitor of the enzyme caspase-3, which is involved in the regulation of apoptosis, or programmed cell death. Additionally, this compound has been shown to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the regulation of inflammation.

Biochemical And Physiological Effects

7-benzyl-2-propyl-pyrido[3,4-d]pyrimidin-4-one has been studied extensively in the laboratory due to its potential biochemical and physiological effects. This compound has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects in vitro. Additionally, this compound has been shown to have anti-bacterial and anti-fungal effects in vitro.

Advantages And Limitations For Lab Experiments

7-benzyl-2-propyl-pyrido[3,4-d]pyrimidin-4-one has several advantages when used in laboratory experiments. This compound is relatively easy to synthesize, and it is stable in a variety of solvents. Additionally, this compound has a low toxicity profile, making it a safe compound to use in experiments. However, this compound has some limitations when used in laboratory experiments. For example, this compound has a relatively low solubility in water, which can limit its use in certain experiments. Additionally, this compound has a relatively low bioavailability, which can limit its use in certain experiments.

Future Directions

The potential applications of 7-benzyl-2-propyl-pyrido[3,4-d]pyrimidin-4-one are far-reaching and continue to be explored in the laboratory. Future research could focus on the

properties

IUPAC Name

7-benzyl-2-propyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-2-6-16-18-15-12-20(10-9-14(15)17(21)19-16)11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFQVVRZZDJYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(CCN(C2)CC3=CC=CC=C3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
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7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Reactant of Route 4
7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Reactant of Route 5
7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Reactant of Route 6
7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one

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